1-chloro-2-(methylsulphinyl)benzene
Overview
Description
1-chloro-2-(methylsulphinyl)benzene is an organic compound with the molecular formula C7H7ClOS It is a derivative of benzene, where a chlorine atom and a methylsulfinyl group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Types of Reactions:
Oxidation: 1-chloro-2-(methylsulphinyl)benzene can undergo oxidation reactions, where the methylsulfinyl group is further oxidized to a sulfone.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the methylsulfinyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: The major product is Benzene, 1-chloro-2-(methylsulfonyl)-.
Reduction: The major product is Benzene, 1-chloro-2-(methylthio)-.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-chloro-2-(methylsulphinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-chloro-2-(methylsulphinyl)benzene involves its interaction with various molecular targets. The electrophilic aromatic substitution reactions are facilitated by the electron-withdrawing effects of the chlorine and methylsulfinyl groups, which activate the benzene ring towards nucleophilic attack. The pathways involved include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
Benzene, 1-chloro-2-methyl-: Similar structure but lacks the sulfoxide group.
Benzene, 1-methyl-4-(methylsulfonyl)-: Contains a sulfonyl group instead of a sulfoxide group.
Toluene, o-chloro-: Similar structure but lacks the sulfoxide group.
Uniqueness: 1-chloro-2-(methylsulphinyl)benzene is unique due to the presence of both chlorine and methylsulfinyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
1-chloro-2-methylsulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBMLDVMKGVUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381247 | |
Record name | Benzene, 1-chloro-2-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-57-5 | |
Record name | Benzene, 1-chloro-2-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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